molecular formula C12H15ClO2 B3147247 5-(4-Methoxyphenyl)pentanoyl chloride CAS No. 61875-52-3

5-(4-Methoxyphenyl)pentanoyl chloride

Cat. No.: B3147247
CAS No.: 61875-52-3
M. Wt: 226.7 g/mol
InChI Key: VIYFCMLSFZMFEL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pentanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a methoxyphenyl group attached to a pentanoyl chloride moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pentanoyl chloride typically involves the reaction of 5-(4-methoxyphenyl)pentanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pentanoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 5-(4-methoxyphenyl)pentanoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols, often in the presence of a base or acid catalyst.

    Amidation: Amines, usually under mild heating.

    Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Hydrolysis: 5-(4-Methoxyphenyl)pentanoic acid and hydrochloric acid.

    Esterification: Esters of 5-(4-Methoxyphenyl)pentanoic acid.

    Amidation: Amides of 5-(4-Methoxyphenyl)pentanoic acid.

    Friedel-Crafts Acylation: Ketones with a 5-(4-methoxyphenyl)pentanoyl group.

Scientific Research Applications

5-(4-Methoxyphenyl)pentanoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pentanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and aromatic compounds, to form esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)pentanoic acid: The precursor to 5-(4-Methoxyphenyl)pentanoyl chloride.

    4-Methoxybenzoyl chloride: Another acyl chloride with a methoxyphenyl group.

    5-(4-Methoxyphenyl)pentanol: An alcohol derivative of the same parent structure.

Uniqueness

This compound is unique due to its specific structure, which combines a methoxyphenyl group with a pentanoyl chloride moiety. This combination imparts distinct reactivity and functional group compatibility, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)pentanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYFCMLSFZMFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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